Methyl 7-bromo-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEPJCGXVNFHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734010 | |
| Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247406-14-9 | |
| Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 7-bromo-1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Substituted Salicylaldehydes
The foundational approach involves cyclizing 2-hydroxybenzaldehyde derivatives with α-haloacetates. For methyl 7-bromo-1-benzofuran-2-carboxylate, the synthesis begins with 3-bromo-2-hydroxybenzaldehyde as the starting material. Reaction with methyl chloroacetate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) facilitates cyclization:
Key parameters from analogous syntheses:
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Temperature : 92–94°C
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Reaction Time : 4–6 hours
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Solvent : DMF
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Base : KCO (1.5 equivalents)
Yields for similar 5-bromo and 5,7-dichloro derivatives range from 62% to 85%, depending on substituent electronic effects.
Table 1: Optimization of Cyclization Conditions for Halogenated Benzofurans
| Starting Material | Haloacetate | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | Ethyl chloroacetate | 78 | 4 |
| 5,7-Dichloro-2-hydroxybenzaldehyde | Ethyl chloroacetate | 85 | 4 |
| 3-Bromo-2-hydroxybenzaldehyde | Methyl chloroacetate | 68 (estimated) | 6 |
Data extrapolated from; methyl ester yields are theorized to be marginally lower due to steric effects.
Bromination of Preformed Benzofuran Cores
Alternative routes involve brominating preformed benzofuran-2-carboxylates. Electrophilic bromination using Br or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr) targets the 7-position, guided by the electron-withdrawing carboxylate group:
However, this method risks di-bromination and requires stringent temperature control (0–5°C).
Critical Analysis of Methodologies
Cyclization vs. Post-Synthesis Bromination
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Cyclization Route : Higher regioselectivity but depends on the availability of 3-bromo-2-hydroxybenzaldehyde. Synthesis of this aldehyde involves brominating 2-hydroxybenzaldehyde in acetic acid, which predominantly yields 5-bromo isomers. Redirecting bromination to the 3-position remains challenging without ortho/para-directing groups.
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Post-Synthesis Bromination : Offers flexibility but requires precise stoichiometry to avoid over-bromination. Yields for mono-brominated products rarely exceed 50% in unoptimized systems.
Solvent and Base Selection
DMF enhances cyclization efficiency by solubilizing intermediates, while KCO deprotonates the phenolic hydroxyl group, facilitating nucleophilic attack on the α-haloacetate. Substituting DMF with polar aprotic solvents like dimethylacetamide (DMAc) reduces yields by 15–20%.
Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from methanol or methanol/water mixtures achieves >95% purity. Pilot-scale trials suggest a 5–10% yield improvement when using ultrasonication during cyclization.
Industrial and Pharmacological Relevance
This compound serves as a precursor for antipsychotic and anticancer agents. Its piperazinyl derivatives, synthesized via nucleophilic aromatic substitution, exhibit dopamine receptor affinity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted benzofuran derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives of benzofuran.
Reduction Reactions: Alcohol derivatives of benzofuran.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that methyl 7-bromo-1-benzofuran-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. For instance, derivatives of benzofuran compounds have demonstrated substantial inhibition of microbial growth, highlighting their potential as therapeutic agents in treating infections .
Anticancer Properties
The compound has been evaluated for its anticancer activities. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation, thereby preventing tumor growth . The bromine atom and ester group may facilitate binding to target proteins or enzymes, enhancing its biological efficacy.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles such as amines or thiols, enabling the formation of new derivatives with potentially enhanced biological activities.
- Oxidation and Reduction Reactions : The compound can be oxidized to form quinone derivatives or reduced to alcohols using appropriate reagents .
This versatility makes it a valuable building block in synthetic organic chemistry.
Material Science
Benzofuran derivatives, including this compound, are explored for their potential applications in organic electronics. Their favorable electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into their photophysical properties is ongoing to assess their viability in these applications .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .
- Cancer Research : In vitro studies showed that this compound could reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), supporting its role as an anticancer agent.
- Synthesis Applications : The compound's ability to undergo nucleophilic substitution has been utilized in synthesizing novel benzofuran derivatives with enhanced biological activities, showcasing its importance in medicinal chemistry .
Mechanism of Action
The mechanism of action of methyl 7-bromo-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the ester group may play a role in its biological activity by facilitating binding to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-1-benzofuran-5-carboxylate: Similar structure but with the carboxylate ester group at the 5th position.
Ethyl 7-bromo-1-benzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
7-Bromo-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group
Uniqueness
Methyl 7-bromo-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The presence of the bromine atom and the ester group at specific positions can influence its interactions with molecular targets and its overall pharmacological profile .
Biological Activity
Overview
Methyl 7-bromo-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes a bromine atom at the 7th position and a carboxylate ester group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₉H₇BrO₂
- Molecular Weight : 255.07 g/mol
- Structure : The presence of the bromine atom and the ester group significantly influences its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. For instance, derivatives of benzofuran compounds have demonstrated significant inhibition of microbial growth, highlighting their potential as therapeutic agents in treating infections.
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies suggest that this compound may inhibit cell growth in several cancer cell lines, including those derived from breast (MCF-7), lung (A549), and liver (SMMC7721) cancers. The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .
The exact molecular mechanisms through which this compound exerts its biological effects are not completely understood. However, it is hypothesized that the compound interacts with various biomolecules, potentially inhibiting specific enzymes or modulating gene expression related to cell growth and apoptosis. The bromine substituent may enhance binding affinity to target proteins, leading to increased biological activity.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for various strains tested. This suggests that the compound could serve as a lead for developing new antibiotics .
Study on Anticancer Potential
In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM across different cell types. Notably, it induced apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining and caspase activation assays .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7-bromo-1-benzofuran-2-carboxylate, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis of brominated benzofuran carboxylates typically involves bromination of a benzofuran precursor followed by esterification. For example, Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is synthesized via multi-step reactions requiring precise control of temperature, solvent polarity, and stoichiometry to avoid side products . Similar protocols can be adapted for the methyl ester variant by substituting ethyl groups with methyl in the esterification step. Key parameters include using anhydrous conditions for bromination (e.g., NBS or Br₂ in DCM) and catalytic acid for ester formation.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify substituent positions and coupling constants. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 255.06 for C₁₀H₇BrO₃). High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% area under the curve). Cross-reference with crystallographic data from analogous compounds, such as Ethyl 5-bromo-1-benzofuran-2-carboxylate, which exhibits planar geometry in the benzofuran core .
Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?
- Methodology : The carboxylate ester at position 2 can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/MeOH), enabling conjugation with amines or alcohols. The bromine at position 7 is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for introducing diverse substituents. Reaction monitoring via TLC or HPLC ensures minimal side products .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s electronic or steric properties?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsional parameters critical for understanding electronic delocalization and steric hindrance. For example, Ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits a near-planar structure (deviation <5°), suggesting conjugation between the aromatic system and ester group . Compare with computational models (DFT) to validate experimental data.
Q. What strategies address contradictions in spectroscopic or bioactivity data across studies?
- Methodology : Discrepancies in NMR shifts or bioactivity may arise from impurities, solvent effects, or tautomerism. Use deuterated solvents for consistent NMR baselines and replicate assays under standardized conditions (e.g., pH, temperature). For bioactivity conflicts, perform dose-response curves and compare with structurally similar compounds like Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate to identify substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological potential?
- Methodology : Systematically modify substituents (e.g., replace bromine with chlorine or methoxy groups) and evaluate changes in target binding (e.g., enzyme inhibition assays). For example, Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate shows enhanced activity due to electron-withdrawing groups, guiding design of analogs with improved potency . Use molecular docking to predict interactions with biological targets.
Q. What are the challenges in refining the crystal structure of halogenated benzofuran derivatives?
- Methodology : Heavy atoms like bromine cause absorption anomalies, requiring corrections in X-ray data processing (e.g., SAD/MAD phasing). Programs like SHELXC/D/E automate this process, but twinning or disorder (common in flexible esters) may necessitate manual refinement. Compare with Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, where dihydrofuran ring puckering was resolved using restraints in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
